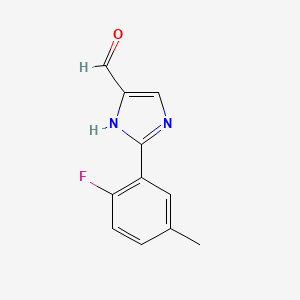
3-Chloro-5-(methylsulfonyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-(methylsulfonyl)pyridine is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a chlorine atom at the third position and a methylsulfonyl group at the fifth position of the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(methylsulfonyl)pyridine typically involves the chlorination of 5-(methylsulfonyl)pyridine. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
[ \text{5-(Methylsulfonyl)pyridine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-5-(methylsulfonyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylsulfonyl group can be further oxidized to sulfone derivatives.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium thiolate (KSR) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are utilized.
Major Products Formed
Nucleophilic Substitution: Products include 3-alkoxy-5-(methylsulfonyl)pyridine or 3-thio-5-(methylsulfonyl)pyridine.
Oxidation: Products include this compound sulfone.
Reduction: Products include 3-chloro-5-(methylsulfonyl)piperidine.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-(methylsulfonyl)pyridine finds applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the development of bioactive compounds and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: It is utilized in the production of agrochemicals, dyes, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-(methylsulfonyl)pyridine involves its interaction with specific molecular targets. The chlorine atom and methylsulfonyl group contribute to its reactivity and binding affinity. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-2,4,5,6-tetrafluoropyridine
- 3,5-Dichloro-2,4,6-trifluoropyridine
Uniqueness
3-Chloro-5-(methylsulfonyl)pyridine is unique due to the presence of both a chlorine atom and a methylsulfonyl group on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced reactivity towards nucleophiles and specific biological activities, which are not observed in other similar compounds.
Eigenschaften
Molekularformel |
C6H6ClNO2S |
|---|---|
Molekulargewicht |
191.64 g/mol |
IUPAC-Name |
3-chloro-5-methylsulfonylpyridine |
InChI |
InChI=1S/C6H6ClNO2S/c1-11(9,10)6-2-5(7)3-8-4-6/h2-4H,1H3 |
InChI-Schlüssel |
JQIIVAUZBSCWMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC(=CN=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![8-Fluoro-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13677300.png)



